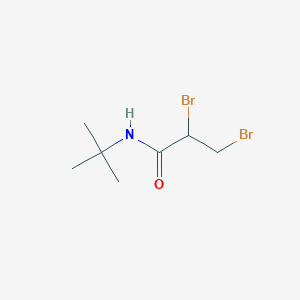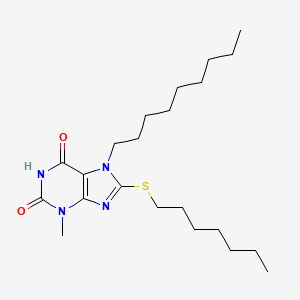
2,3-Dibromo-N-tert-butylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-N-tert-butylpropanamide is an organic compound with the molecular formula C7H13Br2NO. It is a brominated amide, characterized by the presence of two bromine atoms and a tert-butyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-tert-butylpropanamide typically involves the bromination of N-tert-butylpropanamide. The reaction is carried out by treating N-tert-butylpropanamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 3 positions of the propanamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-N-tert-butylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N-tert-butylpropanamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or primary amines in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-tert-butyl derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of N-tert-butylpropanamide.
Oxidation: Formation of corresponding oxides or brominated by-products.
Applications De Recherche Scientifique
2,3-Dibromo-N-tert-butylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-N-tert-butylpropanamide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
2,3-Dibromo-N-tert-butylpropanamide can be compared with other brominated amides, such as:
2,2-Dibromo-3-nitrilopropionamide: Known for its use as a biocide in industrial water applications.
2,3-Dibromo-2-methylpropanamide:
Propriétés
| 1509-53-1 | |
Formule moléculaire |
C7H13Br2NO |
Poids moléculaire |
286.99 g/mol |
Nom IUPAC |
2,3-dibromo-N-tert-butylpropanamide |
InChI |
InChI=1S/C7H13Br2NO/c1-7(2,3)10-6(11)5(9)4-8/h5H,4H2,1-3H3,(H,10,11) |
Clé InChI |
ZQDRNOFBWKJDPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-{2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11999247.png)





![1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B11999271.png)



